molecular formula C10H11FO B8381038 (4-Cyclopropyl-3-fluorophenyl)methanol

(4-Cyclopropyl-3-fluorophenyl)methanol

Cat. No.: B8381038
M. Wt: 166.19 g/mol
InChI Key: DNSABMDACTUARX-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-3-fluorophenyl)methanol is a substituted benzyl alcohol derivative characterized by a cyclopropyl group at the para position and a fluorine atom at the meta position of the phenyl ring.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

(4-cyclopropyl-3-fluorophenyl)methanol

InChI

InChI=1S/C10H11FO/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-5,8,12H,2-3,6H2

InChI Key

DNSABMDACTUARX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)CO)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of (4-Cyclopropyl-3-fluorophenyl)methanol and Analogs

Compound Name Molecular Formula Substituents on Phenyl Ring Functional Group Notable Features Reference
This compound C10H11FO 4-Cyclopropyl, 3-Fluoro -OH Benzylic alcohol; cyclopropyl strain Target
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol C19H15FNO 2-Cyclopropyl, 4-(4-Fluorophenyl) -OH (quinoline-attached) Quinoline core; intermolecular H-bonding
Cyclopropyl (2-chloro-6-fluorophenyl)methanol C10H10ClFO 2-Chloro, 6-Fluoro -OH Chlorine substitution; altered electronics
(1S)-Cyclopropyl(3-fluoro-4-methoxyphenyl)methylamine C11H14FNO 3-Fluoro, 4-Methoxy -NH2 Chiral amine; methoxy donor group
Key Observations:
  • In contrast, chlorine in Cyclopropyl (2-chloro-6-fluorophenyl)methanol () is electron-withdrawing, altering ring reactivity .
  • Functional Group Influence: The hydroxyl group in the target compound enables hydrogen bonding, akin to [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, which exhibits O—H⋯O/N interactions in its crystal structure . The amine in (1S)-Cyclopropyl(3-fluoro-4-methoxyphenyl)methylamine () introduces basicity, contrasting with the acidic -OH in the target .

Crystallographic Stability :

  • The quinoline derivative forms a stable crystal lattice via O—H⋯O/N and C—H⋯O bonds . The target compound’s hydroxyl group likely facilitates analogous intermolecular interactions, though the absence of a rigid quinoline core may reduce packing efficiency.

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